9H-咔唑-1-胺

描述

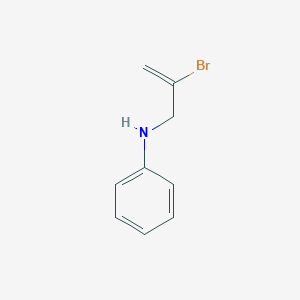

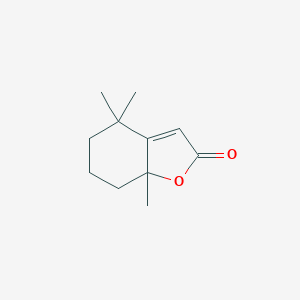

9H-Carbazol-1-amine is a compound of interest in various fields of chemistry and material science due to its structural and electronic properties. It serves as a core structure for many organic compounds and has potential applications in medicinal chemistry, supramolecular chemistry, and material science. The compound is characterized by a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring, with an amine group attached to the first position of the carbazole moiety.

Synthesis Analysis

The synthesis of 9H-carbazoles can be achieved through several methods. One efficient approach is the photostimulated SRN1 substitution reaction, which allows for the intramolecular C–N bond formation of 2′-halo[1,1′-biphenyl]-2-amines, leading to substituted 9H-carbazoles with yields up to 96% under mild and "transition-metal-free" conditions . Another method involves the catalytic synthesis of 9H-carbazole-3,6-dicarbonitrile, followed by hydrolysis to yield 9H-carbazole-3,6-dicarboxylic acid, showcasing the compound's versatility as an organic building block . Additionally, regioselective C3 functionalizations of 9H-carbazoles have been reported through C(sp2)–H insertions of α-imino rhodium(II) carbenoids, further demonstrating the compound's utility in synthesizing biologically valuable motifs .

Molecular Structure Analysis

The molecular structure of 9H-carbazol-1-amine derivatives has been confirmed through various spectroscopic techniques. For instance, the structure of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine was elucidated using elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . These techniques provide detailed information about the molecular framework and substitution patterns on the carbazole core.

Chemical Reactions Analysis

9H-Carbazol-1-amine and its derivatives participate in a variety of chemical reactions. The interaction of 9-(2,3-epithiopropyl)-9H-carbazole with aromatic amines, followed by oxidation, leads to the synthesis of respective disulfides and carbazolyl-containing derivatives of thiazolidine . This highlights the reactivity of the carbazole nucleus towards nucleophilic substitution and its potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 9H-carbazol-1-amine derivatives are influenced by their molecular structure. The presence of the amine group and other substituents on the carbazole core affects properties such as solubility, melting point, and reactivity. The synthesis of carbazoles by intramolecular arylation of diarylamide anions showcases the compound's ability to undergo reactions in various solvents like liquid ammonia and DMSO, indicating its solubility in polar solvents . The versatility of the carbazole nucleus is further exemplified by the synthesis of a wide range of derivatives, including benzocarbazoles and bi(9H-carbazole), through different synthetic methodologies .

科学研究应用

Organic Light Emitting Diodes (OLEDs)

- Scientific Field : Material Science, Electronics .

- Application Summary : 9H-Carbazol-1-amine is used in the development of novel hole-transporting materials (HTMs) for OLEDs . These HTMs are based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine derivatives .

- Methods of Application : The compounds are synthesized by Suzuki coupling reactions . They are then introduced into standard devices, resulting in significantly enhanced current, power, and external quantum efficiencies (EQE) as compared to the reference device without any layers of HTMs .

- Results : The introduction of these HTMs into the devices resulted in improved overall efficiency and durability of the OLEDs .

Phosphorescent Organic Light-Emitting Diodes (PHOLEDs)

- Scientific Field : Material Science, Electronics .

- Application Summary : 9H-Carbazol-1-amine is used in the synthesis of new pyridine-cored alkyl-substituted carbazole derivatives . These derivatives are used as host materials for efficient solution-processable blue- and green-emitting PHOLEDs .

- Methods of Application : The derivatives are synthesized by connecting methyl or tert-butyl substituents on the 3,6 or 2,7 positions of carbazole with a pyridine ring as the core . The influence of different alkyl and linkages mode on the thermal, photophysical, electrochemical properties and devices electroluminescent (EL) performances of the compounds were comprehensively studied .

- Results : Devices hosted by one of the derivatives (2,7-MeCzPy) achieved the best EL performance, exhibiting maxima 13.6 cd A−1 and 7.0 lm W−1 for current efficiency (CE) and power efficiency (PE) in blue PHOLEDs, maxima 26.2 cd A−1 and 16.2 lm W−1 for CE and PE in green PHOLEDs .

Various Applications

- Scientific Field : Biosensors, Corrosion Inhibition, Photovoltaics, Electroluminescent Devices, Field-Effect Transistors, Supercapacitors .

- Application Summary : Conjugated monomers of carbazole derivatives and their polymers, which can be synthesized from 9H-Carbazol-1-amine, attract interest due to their suitability in a broad range of applications .

- Methods of Application : The specific methods of application or experimental procedures vary depending on the specific application .

- Results : The results or outcomes obtained also vary depending on the specific application .

Electropolymerization

- Scientific Field : Material Science, Electronics .

- Application Summary : Carbazole derivatives and their polymers, which can be synthesized from 9H-Carbazol-1-amine, are used in electropolymerization processes .

- Methods of Application : The electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives are studied . In addition, copolymers and composites of carbazole derivatives are presented .

- Results : The electropolymerization of carbazole derivatives results in materials with good photochemical and thermal stability and good hole-transport ability .

Light Emitting Diodes

- Scientific Field : Material Science, Electronics .

- Application Summary : 9H-Carbazol-1-amine is used in the development of light emitting diodes .

- Methods of Application : The compounds are synthesized and then introduced into standard devices .

- Results : The introduction of these compounds into the devices resulted in improved overall efficiency and durability of the light emitting diodes .

Rechargeable Batteries

- Scientific Field : Energy Storage, Electronics .

- Application Summary : Polycarbazoles (PCz) and its derivatives, which can be synthesized from 9H-Carbazol-1-amine, are used in the development of rechargeable batteries .

- Methods of Application : High quality PCz has been prepared from boron trifluoride diethyl ether containing 20% vol ethyl ether .

- Results : The use of PCz in rechargeable batteries has shown promising results .

Solar Cells

- Scientific Field : Energy, Material Science .

- Application Summary : Polycarbazoles (PCz) and its derivatives, which can be synthesized from 9H-Carbazol-1-amine, are used in the development of solar cells .

- Methods of Application : High quality PCz has been prepared from boron trifluoride diethyl ether containing 20% vol ethyl ether .

- Results : The use of PCz in solar cells has shown promising results .

Anti-Corrosion

- Scientific Field : Material Science, Chemistry .

- Application Summary : Carbazole derivatives and their polymers, which can be synthesized from 9H-Carbazol-1-amine, are used in anti-corrosion applications .

- Methods of Application : The specific methods of application or experimental procedures vary depending on the specific application .

- Results : The results or outcomes obtained also vary depending on the specific application .

Sensors

- Scientific Field : Electronics, Material Science .

- Application Summary : Carbazole derivatives and their polymers, which can be synthesized from 9H-Carbazol-1-amine, are used in the development of sensors .

- Methods of Application : The specific methods of application or experimental procedures vary depending on the specific application .

- Results : The results or outcomes obtained also vary depending on the specific application .

未来方向

Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries and electrochemical transistors . The predominant objective of this review is to effectuate a comprehensive study of carbazole based conducting polymers, its derivatives, applications, and various synthesis methods .

属性

IUPAC Name |

9H-carbazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKJAYFKPIUBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940519 | |

| Record name | 9H-Carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Carbazol-1-amine | |

CAS RN |

18992-86-4, 38886-78-1 | |

| Record name | 9H-Carbazol-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18992-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazol-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038886781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)

![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)

![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)